4-chloro-N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide
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Overview
Description
4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with an indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction conditions, including temperature, time, and catalyst concentration, can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits monoamine oxidase and acetylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters and enhancing their availability in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases, where the regulation of neurotransmitter levels is crucial.
Comparison with Similar Compounds
4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide can be compared with other indole derivatives, such as:
(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: This compound also exhibits inhibitory activity against monoamine oxidase and acetylcholinesterase, but with different potency and selectivity.
Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological activities, including growth regulation and stress response.
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules, including anticancer and antimicrobial agents.
The uniqueness of 4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H14ClN3O |
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Molecular Weight |
323.8g/mol |
IUPAC Name |
4-chloro-N-[(E)-[(E)-3-(1H-indol-3-yl)prop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C18H14ClN3O/c19-15-9-7-13(8-10-15)18(23)22-21-11-3-4-14-12-20-17-6-2-1-5-16(14)17/h1-12,20H,(H,22,23)/b4-3+,21-11+ |
InChI Key |
FVJIEPMBULCUGE-QJRDPUHFSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC=NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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